![molecular formula C14H16O3 B1647999 cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid CAS No. 733740-23-3](/img/structure/B1647999.png)
cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-23-3. It has a molecular weight of 232.28 . The IUPAC name for this compound is (1S,3R)-3-(2-oxo-2-phenylethyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.28 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Monitoring of Metabolites
Research by Arrebola et al. (1999) developed a method to determine major metabolites of commonly used synthetic pyrethroids in human urine. The study involved the determination of several compounds, including different carboxylic acids, using gas chromatography-tandem mass spectrometry. This indicates the potential application of cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid in toxicology and environmental monitoring studies (Arrebola et al., 1999).
Catalysis and Chemical Synthesis
A study by De Boer et al. (2005) describes the use of carboxylic acid in catalyzing cis-dihydroxylation and epoxidation of alkenes. This showcases the role of such compounds in refining the selectivity and activity of catalysts, particularly in organic synthesis (De Boer et al., 2005).
Chromatographic Techniques
Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, showcasing its application in analytical chemistry for separation and analysis of complex mixtures (Péter & Fülöp, 1995).
Pharmaceutical Research
Research by Turbanti et al. (1993) involved synthesizing monoamidic derivatives of cyclopentane and cyclohexanedicarboxylic acids for evaluating their inhibitory activity against angiotensin-converting enzyme. This indicates potential pharmaceutical applications, particularly in designing novel ACE inhibitors (Turbanti et al., 1993).
Conformational Analysis
Casanovas et al. (2008) used DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid. This study is crucial in understanding the structure and properties of such compounds, with implications for material science and molecular modeling (Casanovas et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(1R,3S)-3-phenacylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSALHNDZJBSBH-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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